An In-depth Technical Guide on the Basic Properties of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine
An In-depth Technical Guide on the Basic Properties of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine
Abstract
This technical guide provides a comprehensive overview of the basic properties of 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine, a silatrane derivative also known as 1-(3-Aminopropyl)silatrane. The document is intended for researchers, scientists, and professionals in drug development and materials science. It covers the compound's unique stereoelectronic structure, the factors influencing its basicity, available physicochemical data, and detailed experimental protocols for pKa determination. Furthermore, a key biological activity, its role as a cholinesterase inhibitor, is discussed and visualized.
Introduction
3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine (CAS No. 17869-27-1) is an organosilicon compound belonging to the silatrane family.[1] Silatranes are characterized by a distinctive tricyclic cage structure featuring a pentacoordinate silicon atom with a transannular dative bond between the silicon and nitrogen atoms (N→Si).[1][2] This structural feature imparts significant thermal and hydrolytic stability and influences the compound's chemical and biological properties.[1] The presence of a terminal primary amine on the propyl substituent provides a site for further functionalization and is crucial to its basic character and biological interactions.[1][3]
The basicity of silatranes is a complex subject, as protonation can potentially occur at multiple sites, including the oxygen atoms of the cage and the bridgehead nitrogen.[4][5] For 1-(3-Aminopropyl)silatrane, the exocyclic primary amino group presents an additional, and likely more accessible, center for protonation. Understanding the basic properties of this compound is essential for its application in various fields, from catalysis and materials science to pharmacology, where it has shown potential as a cholinesterase inhibitor and antimicrobial agent.[1][6]
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(3-Aminopropyl)silatrane.
| Property | Value | Measurement Conditions | Source |
| Molecular Formula | C₉H₂₀N₂O₃Si | - | [1] |
| CAS Number | 17869-27-1 | - | [1] |
| Molecular Weight | 232.35 g/mol | - | - |
| Boiling Point | 312°C | 760 mmHg | [1] |
| Density | 1.13 g/cm³ | Solid state | [1] |
| Flash Point | 142.5°C | - | [1] |
| Refractive Index | 1.508 | - | [1] |
| Vapor Pressure | 0.000545 mmHg | 25°C | [1] |
Basicity and pKa Determination
The basicity of 1-(3-aminopropyl)silatrane is primarily attributed to the terminal primary amine (-NH₂) group. While the caged nitrogen's basicity is significantly reduced due to its involvement in the N→Si transannular bond, it still influences the overall electronic environment of the molecule.[4] The strong electron-donating effect of the silatranyl group can impact the reactivity and basicity of the exocyclic amino group.[2]
Experimental Protocols for pKa Determination
The determination of a compound's acid dissociation constant (pKa) is fundamental to characterizing its basic properties. Potentiometric titration is a highly precise and common method for this purpose.[7][8]
Protocol: pKa Determination by Potentiometric Titration
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Preparation of Solutions:
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Prepare a standard solution of a strong acid titrant (e.g., 0.1 M HCl).
-
Prepare a solution of the analyte, 1-(3-aminopropyl)silatrane, of known concentration (e.g., 0.01 M) in deionized, CO₂-free water. The use of a co-solvent may be necessary if solubility is limited.
-
Calibrate a pH meter with standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
-
-
Titration Procedure:
-
Place a known volume of the analyte solution into a beaker equipped with a magnetic stirrer.
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Add the acid titrant in small, precise increments (e.g., 0.05 mL) using a burette.
-
After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
-
Continue the titration well past the equivalence point, which is the point of the most rapid pH change.
-
-
Data Analysis:
-
Plot the recorded pH values against the volume of titrant added to generate a titration curve.
-
Determine the equivalence point, which corresponds to the inflection point of the curve. This can be identified more accurately by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
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The pH at the half-equivalence point (the volume of titrant that is half of the volume required to reach the equivalence point) is equal to the pKa of the conjugate acid of the amine.[9] For a base, pKb can be calculated (pKb = 14 - pKa), or the pKa of the protonated species can be reported directly.
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Other applicable methods for pKa determination include UV-Vis spectrophotometry, which relies on changes in the absorbance spectrum upon protonation, and Nuclear Magnetic Resonance (NMR) spectroscopy, which tracks shifts in the resonance of nuclei near the protonation site as a function of pH.[8][10][11]
Biological Activity and Signaling Pathways
1-(3-Aminopropyl)silatrane exhibits a range of biological activities, including potential as an antimicrobial agent and cholinesterase inhibitor.[1][6] Its mechanism as a cholinesterase inhibitor is of particular interest in drug development.
Mechanism of Action: Cholinesterase Inhibition
Cholinesterases, such as acetylcholinesterase (AChE), are enzymes that catalyze the breakdown of the neurotransmitter acetylcholine. The inhibition of this enzyme leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission.[6] The mechanism of action for 1-(3-aminopropyl)silatrane involves binding to the active site of the cholinesterase enzyme, which prevents acetylcholine from being hydrolyzed.[6] This activity is crucial for potential therapeutic applications in conditions characterized by cholinergic deficits.
Conclusion
3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine is a molecule with a complex stereoelectronic structure that dictates its chemical and biological properties. Its basicity, centered on the terminal aminopropyl group, is a key parameter for its reactivity and interactions in biological systems. While specific pKa data is sparse, established analytical protocols such as potentiometric titration can be readily applied for its determination. The compound's demonstrated activity as a cholinesterase inhibitor highlights its potential in the field of drug development, warranting further investigation into its pharmacological profile and mechanism of action. This guide provides the foundational technical information required for researchers to effectively work with and characterize this versatile silatrane compound.
References
- 1. Buy 1-(3-Aminopropyl)silatrane (EVT-427431) | 17869-27-1 [evitachem.com]
- 2. Supramolecular Structure of Sulfonamide-Substituted Silatranes: Quantum Chemical DFT Calculations [mdpi.com]
- 3. New 3-Aminopropylsilatrane Derivatives: Synthesis, Structure, Properties, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 3-(2,8,9-Trioxa-5-aza-1-silabicyclo[3.3.3]undecane-1-yl)-1-propanamine | 17869-27-1 | Benchchem [benchchem.com]
- 7. google.com [google.com]
- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 9. byjus.com [byjus.com]
- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
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